Chlordimeform

説明

Historical Trajectory of Chlordimeform Development and Regulatory Review

The history of this compound is marked by its rapid emergence as a potent pesticide, followed by a period of intense regulatory review and eventual withdrawal from widespread use. This trajectory has shaped its subsequent role as a key compound in academic research.

This compound, a member of the formamidine class of pesticides, was introduced around 1966. epa.govherts.ac.uk It was developed as a broad-spectrum insecticide and acaricide, demonstrating effectiveness against a range of pests, including ticks and mites, as well as the eggs and early larval stages of some Lepidoptera insects. herts.ac.ukannualreviews.orgfao.org A key driver for its initial adoption in agricultural settings, particularly on crops like cotton, was its efficacy against pests that had developed resistance to other common insecticide classes, such as organophosphates and carbamates. epa.govumn.edu Early research focused on its ovicidal properties and its unique mode of action, which differed significantly from the neurotoxic mechanisms of many contemporary pesticides. umn.eduoup.com

Concerns regarding the toxicology of this compound and its metabolites led to significant regulatory scrutiny. In 1976, the primary manufacturers voluntarily suspended sales of the pesticide. epa.govinchem.org This action was prompted by preliminary research findings that suggested a potential carcinogenic response in mice to 4-chloro-o-toluidine, a major metabolite of this compound. inchem.org

Following the completion of further toxicological and metabolism studies, the manufacturers sought re-approval for limited use. In 1978, this compound was reintroduced to the market in the United States, but with significant restrictions, limiting its use exclusively to cotton crops and at reduced application rates. epa.govinchem.org This reintroduction was accompanied by research mandates from regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov The EPA required registrants to provide additional data on several fronts, including analytical chemistry, plant and animal metabolism, worker exposure, and environmental fate, to better assess the potential risks to human health and the environment. epa.gov The regulatory focus was on understanding the complete profile of metabolites, their potential for conjugation with tissues, and their persistence in the environment. epa.gov Throughout the 1980s, regulatory agencies in numerous countries took action, with many instituting complete bans or severe restrictions on the use of this compound due to health and environmental concerns. pic.int

The continued regulatory pressure, driven by evidence that this compound and its metabolites were probable human carcinogens, ultimately led to the cessation of its commercial use. pic.intumn.edu Following the 1988 growing season, the manufacturers withdrew this compound from the U.S. market entirely. umn.edu

The withdrawal of this compound spurred a new direction in academic research. A significant area of investigation became the economic and pest-management consequences of its absence, particularly in cotton cultivation. umn.edu Research focused on the synergistic relationship between this compound and pyrethroid insecticides. umn.edu Studies had shown that this compound could enhance the effectiveness of pyrethroids and potentially slow the development of pest resistance. umn.edu Consequently, its removal raised concerns about accelerating resistance in major cotton pests like the bollworm and tobacco budworm, prompting further academic inquiry into alternative resistance management strategies. umn.edu Furthermore, the unique biological activity of this compound continued to make it a valuable tool in fundamental research, particularly for studies aimed at discovering and characterizing novel insecticide targets. nih.gov

Evolution of Regulatory Actions and Associated Research Mandates [1, 4, 5, 7, 14, 21, 29]

Significance of this compound in Contemporary Toxicological and Environmental Science Research

Despite its discontinued commercial use in many parts of the world, this compound remains a compound of significant interest in academic research. Its well-documented biological and environmental activities provide a valuable model for toxicological and environmental science studies.

This compound's complex and unique mode of action has been a focal point of research, contributing significantly to the understanding of pesticide toxicology. inchem.org Unlike many conventional insecticides that target the cholinergic nervous system, this compound's effects are primarily mediated through the octopaminergic system in invertebrates. annualreviews.orgnih.gov Research has established that this compound and its N-demethylated metabolite act as agonists at octopamine receptors, which are crucial for neurotransmission and neuromodulation in insects and other arthropods. annualreviews.orgacs.orgeasletters.com

Key Research Findings on this compound's Mode of Action

| Research Area | Finding | Reference(s) |

| Primary Target | Acts as an agonist at octopamine receptors in invertebrates. | annualreviews.org, easletters.com, nih.gov |

| Metabolic Activation | The metabolite N-demethylthis compound is a potent octopamine agonist. | annualreviews.org, acs.org |

| Enzyme Inhibition | Inhibits monoamine oxidase (MAO), leading to accumulation of biogenic amines. | inchem.org, umn.edu |

| Biochemical Effect | Causes accumulation of serotonin and norepinephrine in the brain (in rats). | inchem.org |

| Physiological Effect | Disrupts amine-mediated control of nervous and endocrine systems. | semanticscholar.org, nih.gov |

The study of this compound has provided valuable insights into how pesticides behave in the environment. Research has characterized its degradation pathways in soil and water. This compound is known to biodegrade in soil, with a half-life of less than 60 days under aerobic conditions. epa.gov The rate of degradation is influenced by environmental factors; for instance, hydrolysis occurs more rapidly at higher temperatures and in more alkaline conditions. epa.gov

Key degradation products identified in environmental and metabolic studies include N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine. fao.orgnih.govinchem.org Understanding the formation and fate of these metabolites is crucial, as they have their own toxicological profiles. inchem.org Research on this compound's environmental fate has also examined its mobility. While it is considered to have moderate mobility and a low potential to leach into groundwater, it has been shown to be mobile in runoff sediment, highlighting a potential route for aquatic contamination. fao.orgepa.gov These academic studies on the biotransformation and transport of this compound and its byproducts serve as an important model for evaluating the environmental impact of other pesticides. nih.gov

Utility as a Model Compound for Studying Carcinogenesis and Neurotoxicity

This compound serves as a significant model compound in toxicological research, providing valuable insights into the mechanisms of both carcinogenesis and neurotoxicity. Its complex biological activities and metabolic pathways allow scientists to investigate specific molecular and cellular processes underlying these toxic effects.

Carcinogenesis Research

The study of this compound and its metabolites has been instrumental in modeling chemical carcinogenesis. Research has demonstrated that while this compound itself may show negative results in some oncogenic transformation assays inchem.org, its metabolites are of primary concern. The principal metabolite, 4-chloro-o-toluidine, is recognized as a carcinogen chemchart.comwikipedia.org.

Long-term studies in mice have shown that this compound and its main metabolites, N-formyl this compound and 4-chloro-o-toluidine, can produce a dose-related malignancy characterized as haemangioendothelioma, a type of malignant tumor of the blood vessels inchem.orgpic.int. Chronic feeding studies specifically with 4-chloro-o-toluidine in mice confirmed the induction of hemangiosarcomas and hemangioendotheliomas wikipedia.org. The mechanism for this is believed to involve the covalent binding of 4-chloro-o-toluidine to the DNA of liver cells in rats and mice, a key step in the initiation of cancer wikipedia.org. This makes the this compound-to-4-chloro-o-toluidine metabolic pathway a valuable model for investigating how metabolic activation can lead to the formation of specific cancers.

Neurotoxicity Research

This compound's utility as a model for neurotoxicity stems from its multifaceted interference with nervous system functions, particularly through its interaction with biogenic amine systems.

Interaction with Octopamine and Tyramine Receptors: In invertebrates, this compound is a well-established tool for studying the octopaminergic system. Octopamine is a crucial neurotransmitter, neuromodulator, and neurohormone in insects acs.org. This compound and its metabolites, such as desmethyl this compound, act as potent agonists at octopamine receptors acs.org. This interaction can lead to a range of neurotoxic effects and behavioral changes in insects, such as hypersensitivity to pheromones annualreviews.org. In some biological systems, this compound has also been shown to inhibit the activity of adenylyl cyclase, an enzyme involved in the octopamine receptor signaling pathway acs.orgcapes.gov.brmdpi.com. Because octopamine receptors have a less significant function in mammalian tissues, they represent a key target for developing selective insecticides, and this compound serves as a classic model compound for studying these receptors acs.orgwikipedia.org.

Monoamine Oxidase (MAO) Inhibition: this compound is known to be an effective, reversible inhibitor of monoamine oxidase (MAO), an enzyme critical for the degradation of biogenic amines inchem.orgcapes.gov.brspringermedizin.de. This inhibition leads to the accumulation of neurotransmitters such as 5-hydroxytryptamine (serotonin) and norepinephrine in the rat brain inchem.orgcapes.gov.br. Studies have shown that this compound and its metabolites can inhibit different forms of the MAO enzyme, with a greater sensitivity noted for the type B isoenzyme inchem.orgnih.gov. The metabolite N-formyl-4-chloro-o-toluidine is considered a more potent MAO inhibitor than the parent compound springermedizin.denih.gov. While MAO inhibition is a significant part of its toxic action, research indicates that it may not account for all of this compound's neurophysiological effects, suggesting a complex mechanism of action that makes it a compelling subject for neurotoxicological investigation inchem.orgnih.gov.

Interactive Data Tables

Table 1: Research Findings on this compound's Neurotoxic Mechanisms

| Mechanism | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Octopamine Receptor Interaction | American Cockroach | Inhibits octopamine-stimulated adenylate cyclase in the CNS. | capes.gov.br |

| Firefly | N-demethylated analogs activate the lantern via interaction with octopamine receptors. | annualreviews.org | |

| Yeast expressing Pa oa1 receptor | Inhibits yeast growth, indicating an inhibitory effect on the octopamine receptor. | acs.org | |

| Monoamine Oxidase (MAO) Inhibition | Rat (in vivo) | Causes accumulation of 5-hydroxytryptamine and norepinephrine in the brain. | inchem.orgcapes.gov.br |

| Rat Liver (in vitro) | Acts as a reversible inhibitor of MAO. | inchem.orgcapes.gov.br |

Table 2: Effects of this compound Administration on Biogenic Amines and Enzymes in Rats

| Parameter | Tissue | Effect | Reference |

|---|---|---|---|

| 5-hydroxytryptamine (Serotonin) | Brain | Accumulation | inchem.orgcapes.gov.br |

| Norepinephrine | Brain | Accumulation | inchem.orgcapes.gov.br |

| Dopamine | Brain | Accumulation | inchem.org |

| Monoamine Oxidase (MAO) Activity | Liver, Brain, Serum | Dose-dependent inhibition | inchem.org |

Table 3: Chemical Compounds Mentioned

| Compound Name | PubChem CID |

|---|---|

| This compound | 22544 |

| 4-chloro-o-toluidine | 7251 |

| N-formyl-4-chloro-o-toluidine | 84531 |

| Octopamine | 4532 |

| Tyramine | 5610 |

| Serotonin | 5202 |

| Norepinephrine | 439260 |

特性

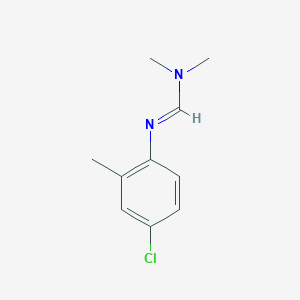

IUPAC Name |

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUSTWKEFDQFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037508 | |

| Record name | Chlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | Chlordimeform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

163-165 °C at 14 mm Hg, at 1.8kPa: 164 °C | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

YELLOW LIQ OR PARTIALLY CRYSTALLINE; WATER SOLUBILITY 250 PPM @ 25 °C; DISSOLVES IN AQ ACIDS UNDER SALIFICATION /TECHNICAL CHLORDIMEFORM/, COLORLESS CRYSTALS WITH FAINT AMINE-LIKE ODOR; MP 225-227 °C WITH DECOMP; SOL IN WATER GREATER THAN 50%, CHLOROFORM (1-2%), BENZENE (0.1%) /CHLORDIMEFORM HYDROCHLORIDE/, Solubility in methanol >300 g/l /Chlordimeform hydrochloride/, SOL IN ORGANIC SOLVENTS, GREATER THAN 200 G/L IN ACETONE, BENZENE, CHLOROFORM, ETHYL ACETATE, HEXANE, METHANOL; 250 MG/L WATER (ALL AT 20 °C), Solubility in water, g/100ml at 20 °C: 0.025 (very poor) | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.105 @ 25 °C/4 °C, Relative density (water = 1): 1.1 | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00035 [mmHg], Vapor pressure: 0.029 mPa at 20 °C /Chlordimeform hydrochloride/, 3.5X10-4 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 0.05 (negligible) | |

| Record name | Chlordimeform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Major impurities have been reported to be 2-methyl-4-chlorformamidine, para-chloro-ortho-toluidine hydrochloride and sodium chloride. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

6164-98-3 | |

| Record name | Chlordimeform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlordimeform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXA8FP6Y9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

35 °C, 32 °C | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular and Cellular Mechanisms of Chlordimeform Action

Elucidation of Complex Mode of Action

Chlordimeform's insecticidal and acaricidal properties are not attributed to a single, specific target site but rather to a combination of effects on the nervous and endocrine systems of target organisms. This complexity arises from its ability to interact with multiple receptors and enzymes, leading to a cascade of physiological disruptions.

This compound significantly interferes with the amine-mediated control of nervous and endocrine systems, primarily through its action on octopaminergic systems in invertebrates. It acts as an agonist at octopamine receptors, mimicking the action of the natural neurotransmitter octopamine. This interaction disrupts the normal functioning of physiological processes regulated by octopamine, such as behavior, development, and molting in insects and ticks. The compound and its N-demethylated metabolite are particularly potent in this regard, leading to the excitation of the central nervous system. In mammals, this compound has been shown to interact with alpha-2 adrenoceptors, which are involved in regulating neurotransmitter release in the central and peripheral nervous systems.

This compound disrupts cellular energy metabolism by affecting oxidative phosphorylation and the electron transport chain. It has been shown to uncouple oxidative phosphorylation, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis without inhibiting the electron transport chain itself. This uncoupling effect results in an increased rate of oxygen consumption as the cell attempts to compensate for the reduced efficiency of ATP production. The consequence of this is a depletion of cellular energy reserves, contributing to the toxic effects of the compound.

This compound's action as an octopamine agonist allows it to interact with and stimulate octopamine-sensitive adenylate cyclase. This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. By activating this enzyme, this compound can lead to an increase in intracellular cAMP levels, thereby altering cellular function. This interaction is a key component of its mode of action in invertebrates, where octopamine-cAMP signaling pathways are vital for various physiological processes.

Modulation of Adrenergic Receptors, particularly Alpha-2 Adrenoceptors

Specific Biochemical Pathways Affected by this compound and its Metabolites

The biochemical impact of this compound is extensive, affecting several key pathways through the actions of the parent compound and its metabolites. The primary metabolic pathway involves N-demethylation to form N'-(4-chloro-o-tolyl)-N-methylformamidine, followed by hydrolysis to 4'-chloro-o-formotoluidide and ultimately to 4-chloro-o-toluidine.

These metabolites, particularly 4-chloro-o-toluidine, are implicated in several of the toxic actions observed. As previously mentioned, both this compound and its N-demethylated metabolite are potent inhibitors of MAO, leading to the accumulation of biogenic amines. Furthermore, the uncoupling of oxidative phosphorylation is a direct effect of the parent compound. The interaction with octopamine and adrenergic receptors is also a primary action of this compound itself.

The following table summarizes the key biochemical effects of this compound:

| Mechanism of Action | Effect | Primary Effector(s) |

| Amine-Mediated Systems | Agonist at octopamine receptors, leading to nervous system hyperexcitation. | This compound, N-demethylated metabolite |

| Enzyme Inhibition | Inhibition of Monoamine Oxidase (MAO), causing accumulation of biogenic amines. | This compound and its metabolites |

| Cellular Respiration | Uncoupling of oxidative phosphorylation, leading to decreased ATP synthesis. | This compound |

| Receptor Modulation | Agonist at alpha-2 adrenoceptors, inhibiting neurotransmitter release. | This compound |

| Signal Transduction | Stimulation of octopamine-sensitive adenylate cyclase, increasing cAMP levels. | This compound |

Neurotransmitter System Dysregulation (e.g., serotonin, norepinephrine, dopamine)

This compound exerts significant influence over neurotransmitter systems, primarily through the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of biogenic amines. epa.govannualreviews.orgnih.govnih.gov This inhibition leads to the accumulation of key neurotransmitters, including serotonin (5-hydroxytryptamine), norepinephrine, and to a lesser extent, dopamine, in the brain. nih.govnih.govinchem.orgepa.govcapes.gov.br

In addition to its effects on MAO, this compound and its metabolites, particularly in invertebrates, are known to interact with octopamine receptors. annualreviews.orgoup.comnih.govresearchgate.net Octopamine is a key neurotransmitter and neuromodulator in many invertebrates, playing roles in various physiological and behavioral processes. This compound can act as an agonist, mimicking the effects of octopamine, which contributes to its insecticidal and acaricidal properties. nih.govresearchgate.netoup.com This interaction is considered a primary mode of action in target pest species. oup.com

Effects on Macromolecule Synthesis (DNA, RNA, Protein)

The impact of this compound on the synthesis of essential macromolecules such as DNA, RNA, and protein appears to be limited. In vitro studies utilizing HeLa cells showed that this compound and its major metabolites did not significantly affect the synthesis of these macromolecules, except at extremely high concentrations where a reduction in RNA synthesis was observed. inchem.org

Research on rat hepatocytes and human fibroblasts found no evidence that this compound induces unscheduled DNA synthesis, a process of DNA repair. inchem.orgepa.gov This suggests a lack of direct DNA-damaging effect by the parent compound. However, a key metabolite, 4-chloro-o-toluidine, has been shown to bind irreversibly to protein, RNA, and DNA in rat liver, with the highest levels of binding detected in the liver compared to other tissues. nih.gov

Influence on Prostaglandin Synthesis

This compound has been demonstrated to inhibit the synthesis of prostaglandins. epa.gov Specifically, it inhibits the production of prostaglandin E2 from its precursor, arachidonic acid, in bovine seminal vesicle microsomes. middlebury.edu This inhibitory action on prostaglandin synthetase is believed to be the basis for some of its physiological effects observed in mammals. middlebury.edu

Consistent with its role as a prostaglandin synthesis inhibitor, this compound exhibits both antipyretic and anti-inflammatory activities in rats. epa.govmiddlebury.edu It was shown to reduce yeast-induced fever and antagonize carrageenan-induced paw swelling, with a potency intermediate between that of indomethacin and aspirin. middlebury.edu

Comparative Analysis of this compound's Biochemical Effects Across Species

Invertebrate Model Systems (e.g., insects, mites, cockroaches)

In invertebrates, the primary mode of action of this compound involves the disruption of aminergic nervous system functions. annualreviews.orgnih.govnih.gov This is largely attributed to its interaction with octopamine receptors, where it and its metabolites act as agonists, mimicking the natural ligand octopamine. annualreviews.orgnih.govresearchgate.net This agonistic activity disrupts normal nerve function and behavior, leading to effects such as incessant flight in moths and anorectic (anti-feeding) effects in cockroaches. annualreviews.orgoup.comoup.com

This compound is also a potent inhibitor of monoamine oxidase (MAO) in mites and ticks. annualreviews.org This leads to the accumulation of biogenic amines and contributes to its acaricidal toxicity. nih.govnih.govepa.govcapes.gov.br Furthermore, it has been shown to inhibit tryptamine metabolism in mites. nih.govnih.gov In the American cockroach, this compound directly stimulates the heart, inhibits amine N-acetyltransferase, and blocks octopamine-sensitive adenylate cyclase in the central nervous system. nih.govnih.gov

Biochemical Effects of this compound in Invertebrates

| Effect | Organism(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Octopamine Receptor Agonism | Insects (general), Locusts, Moths | Mimics the action of octopamine, disrupting normal nerve function and behavior. | annualreviews.orgnih.govresearchgate.net |

| Monoamine Oxidase (MAO) Inhibition | Mites, Ticks | Potent inhibition leads to accumulation of biogenic amines. | annualreviews.org |

| Appetite Suppression | Cockroaches | Acts as a potent anorectic agent, leading to reduced food consumption. | annualreviews.orgoup.com |

| Cardiac Stimulation | American Cockroach | Directly stimulates the heart in situ. | nih.govnih.gov |

| Inhibition of Tryptamine Metabolism | Mites | Inhibits the breakdown of tryptamine. | nih.govnih.gov |

Mammalian Model Systems (e.g., rats, mice, dogs, rabbits)

In mammalian systems, the biochemical effects of this compound also center on the dysregulation of neurotransmitters. The primary mechanism identified is the inhibition of monoamine oxidase (MAO), which results in elevated brain levels of serotonin, norepinephrine, and dopamine in rats. nih.govnih.govinchem.orgcapes.gov.brinchem.org This reversible inhibition is linked to the acute toxicological signs observed. inchem.org

Cardiovascular effects are prominent in mammals. In rabbits, this compound administration causes a significant decrease in arterial blood pressure (hypotension). nih.govnih.govcapes.gov.brinchem.org Cardiovascular changes, including profound and abrupt decreases in heart rate and blood pressure, have also been documented in dogs and rats. inchem.org

Metabolism of this compound follows similar pathways in rats, mice, and dogs, with rapid absorption, metabolism, and excretion. inchem.orgepa.govacs.org The compound has also been shown to inhibit prostaglandin synthesis in rats, which underlies its observed anti-inflammatory and antipyretic properties. epa.govmiddlebury.edu Unlike its metabolite 4-chloro-o-toluidine, this compound itself did not induce unscheduled DNA synthesis in rat hepatocytes. inchem.org

Biochemical Effects of this compound in Mammals

| Effect | Organism(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Monoamine Oxidase (MAO) Inhibition | Rats | Causes accumulation of serotonin, norepinephrine, and dopamine in the brain. | nih.govinchem.orginchem.org |

| Cardiovascular Effects | Rabbits, Dogs, Rats | Induces hypotension, bradycardia, and other cardiovascular changes. | nih.govinchem.org |

| Inhibition of Prostaglandin Synthesis | Rats | Inhibits prostaglandin E2 synthesis, leading to anti-inflammatory and antipyretic actions. | epa.govmiddlebury.edu |

| Macromolecule Synthesis | Rats | Did not induce unscheduled DNA synthesis in hepatocytes. | inchem.org |

Metabolism and Biotransformation of Chlordimeform

Metabolic Pathways in Biological Systems

The metabolism of chlordimeform in biological systems proceeds through several key pathways, including oxidative and hydrolytic reactions, which ultimately lead to the formation of more polar, excretable compounds.

The initial steps in this compound metabolism involve sequential oxidative and N-demethylation reactions. These processes result in the formation of N-mono-desmethyl and N-didesmethyl formamidine derivatives. inchem.org These N-demethylation reactions are known to occur rapidly, catalyzed by microsomal enzymes. epa.gov Studies have indicated that these N-demethylation products can exhibit higher acute toxicity than the parent this compound molecule. inchem.orgepa.gov The formation of an N-hydroxymethyl derivative has also been suggested as a transient intermediate in this pathway. inchem.org

Following N-demethylation, the formamidine structure undergoes further degradation. The primary pathway involves the cleavage of the carbon-nitrogen bond, leading to the formation of several major metabolites. iarc.fr These include:

4-chloro-o-toluidine : A key metabolite formed through the hydrolysis of this compound. inchem.orgepa.gov It is considered a major and terminal metabolite in the degradation pathway. inchem.orgiarc.fr

N-formyl-4-chloro-o-toluidine : This metabolite is formed from the cleavage of both this compound and its demethylated derivatives. iarc.fr It can be further deformylated to produce 4-chloro-o-toluidine. iarc.fr

N-mono-desmethyl and N-didesmethyl formamidines : As mentioned, these are early metabolites resulting from N-demethylation. inchem.org

4-chloro-o-formotoluidide : Another significant metabolite arising from the sequential hydrolytic cleavage of this compound. epa.gov

Other identified metabolites in various biological systems include 5-chloroanthranilic acid and N-formyl-5-chloroanthranilic acid, which result from the oxidation of the methyl group on the toluidine ring. iarc.fr

Interactive Table of Major this compound Metabolites

| Metabolite | Formation Pathway |

| N-mono-desmethyl this compound | Sequential N-demethylation of this compound. inchem.org |

| N-didesmethyl this compound | Further N-demethylation of N-mono-desmethyl this compound. inchem.orgacs.org |

| 4-chloro-o-formotoluidide | Hydrolytic cleavage of this compound. epa.gov |

| N-formyl-4-chloro-o-toluidine | Cleavage of the C-N bond in this compound or its demethylated forms. iarc.fr |

| 4-chloro-o-toluidine | Deformylation of N-formyl-4-chloro-o-toluidine or direct hydrolysis. inchem.orgiarc.fr |

| 5-chloroanthranilic acid | Oxidation of the methyl group of 4-chloro-o-toluidine. iarc.fr |

| N-formyl-5-chloroanthranilic acid | Oxidation of the methyl group of N-formyl-4-chloro-o-toluidine. iarc.fr |

To facilitate excretion, the primary metabolites of this compound can undergo conjugation reactions, which increase their water solubility. While specific details on all conjugation pathways are not fully elucidated, it is known that metabolism in plants leads to the formation of polar metabolites that can conjugate with natural plant constituents. inchem.org In animals, a significant portion of the administered dose is excreted as unidentified polar, water-soluble metabolites, suggesting that conjugation is a significant detoxification step. epa.govacs.org

The liver is the primary site for this compound metabolism, with hepatic microsomal enzymes playing a central role. epa.gov The cytochrome P450 (CYP450) monooxygenase system is heavily involved in the initial N-demethylation and oxidative reactions. epa.govnih.gov Studies have shown that this compound and its metabolite, 4-chloro-o-toluidine, can induce certain CYP450 isozymes, such as those involved in ethoxyresorufin-O-deethylase activity, which is consistent with the induction of CYP1A isozymes. nih.govnih.gov However, this compound has also been observed to decrease the activity of other enzymes like aldrin epoxidase and aminopyrine N-demethylase. nih.govnih.gov The interaction with the hepatic microsomal enzyme system is complex, with some studies showing differential effects on various enzyme activities following acute versus repeated administration. nih.gov

Conjugation Processes and Formation of Polar Metabolites [1, 12]

Comparative Metabolic Fate Across Organisms

The metabolic fate of this compound exhibits general similarities across different organisms, particularly in the primary degradation pathways, although excretion profiles can vary.

In mammals such as rats, dogs, and goats, this compound is rapidly metabolized and excreted. epa.govnih.gov Following oral administration in rats, a large percentage of the dose is excreted in the urine and feces within 72 to 96 hours. iarc.frepa.gov For instance, one study in rats showed 88% of the dose excreted in urine and 7.5% in feces after 72 hours. iarc.frnih.gov Similarly, studies in dogs and goats showed that 65-80% of the dose was excreted in the urine within 24 hours. nih.gov

The urinary metabolite profile in mammals is consistent with the pathways described above. The major identified metabolites in the urine of treated animals include demethylthis compound, 4-chloro-o-formotoluidide, and 4-chloro-o-toluidine. epa.gov Unchanged this compound accounts for a very small fraction of the excreted radioactivity, typically around 0.5%. epa.gov A substantial portion of the excreted radioactivity consists of unidentified polar metabolites, highlighting the extensive biotransformation and conjugation the compound undergoes. epa.gov Tissue distribution studies show the highest levels of radioactive equivalents in the liver, kidney, and fat, though levels are generally low, indicating efficient clearance from the body. iarc.frepa.gov

Plant Metabolism and Residue Distribution Research

The metabolic fate of this compound in plants has been the subject of extensive research, particularly in crops like cotton and apples. inchem.orginchem.org When applied to plants, this compound undergoes a series of degradation processes. In greenhouse-grown cotton plants treated with radiolabeled this compound, the distribution of radioactivity and the pattern of metabolites were analyzed at various intervals. inchem.org The primary transformation pathway involves the cleavage of the carbon-nitrogen bond and N-demethylation. iarc.fr

In leafy tissues, stems, and green fruits, the entire degradation pathway is operational to a limited extent. inchem.org However, in ripe fruits, N-formyl-4-chloro-o-toluidine is the most consistently observed metabolite. inchem.org Residue analysis methods are designed to account for this compound and all its metabolites and conjugates by hydrolyzing them to 4-chloro-o-toluidine for measurement. inchem.orgepa.gov Studies on apples have shown that a significant portion of the applied this compound remains on the leaf surface with limited penetration into the tissues. inchem.org

Research on cotton has provided detailed insights into residue distribution. Trials have shown that residue levels in cottonseed are influenced by the application rate and the time elapsed since the last application. epa.gov Analysis of cottonseed products revealed that approximately half of the residue consists of the parent compound, this compound, while the other half is a combination of 4-chloro-o-formotoluidide and 4-chloro-o-toluidine. epa.gov It is important to note that these determined residues may only represent about 30% of the total residual metabolites, with the remainder being unextractable or not detected by the analytical methods used. epa.gov

Table 1: this compound and its Primary Metabolites in Plants

| Compound Name | Role in Plant Metabolism |

|---|---|

| This compound | Parent compound applied to crops. |

| N-formyl-4-chloro-o-toluidine | A major metabolite found in various plant parts, especially ripe fruits. inchem.org |

| 4-chloro-o-toluidine | A key degradation product used as a marker in residue analysis. inchem.orgepa.gov |

Microbial Degradation Pathways

The degradation of this compound in the environment is significantly influenced by microbial activity. Early research identified the potential for microbial degradation in soil, demonstrating that various bacteria, actinomycetes, and fungi can extensively break down the compound. inchem.org

Under laboratory conditions, several microbial species have been shown to degrade this compound. For instance, bacteria such as Aerobacter aerogenes and Serratia marcescens, as well as fungi like Fusarium moniliforme and Rhizopus nigricans, primarily metabolize this compound to N-formyl-4-chloro-o-toluidine. inchem.org In contrast, the actinomycete Streptomyces griseus metabolizes it mainly to 4-chloro-o-toluidine. inchem.org

Toxicological Significance of this compound Metabolites

Enhanced Acute Toxicity of Demethylated Derivatives

The metabolic process of N-demethylation of this compound results in the formation of derivatives with increased acute toxicity. epa.gov The successive removal of methyl groups leads to the creation of N-demethylthis compound (also referred to as N-mono-desmethyl formamidine) and subsequently N,N-didemethylthis compound (N-didesmethyl formamidine). inchem.orgepa.gov

Table 2: Acute Toxicity of this compound and its Metabolites

| Compound | Relative Acute Toxicity |

|---|---|

| This compound | Baseline |

| N-demethylthis compound | More acutely toxic than this compound. inchem.orgepa.gov |

| N,N-didemethylthis compound | More acutely toxic than this compound. inchem.org |

| N-formyl-4-chloro-o-toluidine | Less acutely toxic than this compound. inchem.org |

| 4-chloro-o-toluidine | Less acutely toxic than this compound. inchem.org |

Mutagenic Potential of Metabolites

The mutagenic properties of this compound and its metabolites have been investigated in various studies, revealing differing results. pic.int this compound itself has generally tested negative for mutagenicity in bacterial assays. inchem.org However, its metabolites have shown mutagenic potential. pic.intinchem.org

Specifically, the metabolites N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine have been identified as mutagenic, with 4-chloro-o-toluidine exhibiting stronger mutagenic activity. pic.int The mutagenicity of 4-chloro-o-toluidine has been demonstrated in several short-term bioassay systems. inchem.org Despite these findings in some test systems, studies such as the mouse heritable translocation assay, which looked at this compound and its two main metabolites, did not find evidence of induced translocation heterozygosity at the tested doses. nih.gov

Carcinogenic Implications of 4-chloro-o-toluidine

The metabolite 4-chloro-o-toluidine has been a significant focus of toxicological research due to its carcinogenic potential. wikipedia.org The International Agency for Research on Cancer (IARC) has classified 4-chloro-o-toluidine as a probable human carcinogen (Group 2A). wikipedia.org This classification is supported by evidence from both animal studies and human epidemiological data. wikipedia.orgnj.gov

In chronic feeding studies with mice, 4-chloro-o-toluidine induced hemangiosarcomas, which are tumors of the blood vessels. wikipedia.orgca.gov This finding is consistent with the carcinogenic action of other structurally related aromatic amines. ca.gov

Epidemiological studies of workers occupationally exposed to 4-chloro-o-toluidine, particularly in the chemical manufacturing industry, have suggested an increased risk of bladder cancer. ca.govnih.gov Although some studies had limitations, the high relative risks observed for bladder cancer are considered likely to represent a true excess risk. nih.gov This link between exposure to the metabolite and bladder cancer has been a primary concern for the health of manufacturing and agricultural workers. pic.int

Ecotoxicological Assessment and Environmental Dynamics

Environmental Fate and Transport Mechanisms

Persistence and Degradation in Environmental Compartments (soil, water)

Chlordimeform's persistence in the environment is influenced by several factors, including soil type, pH, and microbial activity. In soil, this compound is primarily dissipated through microbial action, with some contribution from chemical hydrolysis. inchem.org The half-life of this compound in various soil types such as loam, sandy loam, silt loam, and clay loam is typically less than 60 days under aerobic conditions. epa.govpic.int More specifically, the half-life in soil is often reported to be between 20 and 40 days, following first-order kinetics. inchem.org One study suggests a typical aerobic soil degradation half-life (DT₅₀) of 30 days. herts.ac.uk While the degradation of this compound is relatively rapid under aerobic conditions, it is slow under anaerobic conditions. fao.org Although most of the compound degrades relatively quickly, a small percentage, around 10%, has been detected even after 500 days. fao.org

The stability of this compound in water is highly dependent on pH. inchem.org It is stable in acidic conditions but undergoes rapid hydrolysis in neutral to alkaline environments. inchem.orginchem.org For instance, at 30°C, the half-life of this compound in water with 5% methanol was 42 hours at pH 7 and decreased to 5 hours at pH 9. inchem.org The half-life in soil and water is generally considered to be less than 40 days, with the rate being highly pH-dependent. epa.gov

Microbial degradation plays a significant role in the breakdown of this compound in soil. Several species of bacteria (such as Aerobacter aerogenes and Serratia marcescens), actinomycetes (Streptomyces griseus), and fungi (Fusarium moniliforme and Rhizopus nigricans) have been shown to degrade this compound extensively in culture media. inchem.org The principal metabolites formed through this process are N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine. inchem.org

Photolytic and Hydrolytic Degradation Pathways

This compound is susceptible to degradation through both photolysis and hydrolysis. When exposed to sunlight or UV light, this compound undergoes decomposition. inchem.orginchem.org In one study, sunlight caused 12% decomposition in 10 hours, while UV light resulted in 25% decomposition in 20 hours. inchem.org The major degradation product from photodecomposition is N-formyl-4-chloro-o-toluidine. inchem.org In the atmosphere, this compound in its vapor phase is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 0.2 days. fao.org

Hydrolysis is a key degradation pathway for this compound, particularly in water and moist soil. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. inchem.orgpic.intinchem.org The primary products of hydrolysis are N-formyl-4-chloro-o-toluidine and, ultimately, 4-chloro-o-toluidine. inchem.org In neutral or acidic media, the hydrolysis of the this compound base is a likely reason for its dissipation. epa.gov

Potential for Environmental Mobility (e.g., leaching, volatilization)

The potential for this compound to move within the environment is influenced by its physical and chemical properties. With a water solubility of 250 mg/L at 20°C, it is considered moderately soluble. wikipedia.org An estimated soil organic carbon-water partitioning coefficient (Koc) value of 890 suggests that this compound has moderate mobility in soil. fao.org

Despite its water solubility, there is little evidence to suggest significant leaching of this compound. inchem.org This is likely due to its adsorption to clay minerals and soil organic matter, as well as its relatively rapid biodegradation. inchem.org Leaching studies have indicated that this compound and its hydrochloride salt are relatively immobile in various soil types, including muck, silt loam, silty clay, sandy loam, and clay soils, leading to a low perceived potential for groundwater contamination. epa.govpic.int However, residues may be transported from a treated site via runoff sediment. pic.int

This compound is considered to be volatile. herts.ac.uk This property contributes to its effectiveness as a fumigant. inchem.org While no specific studies on the volatilization of this compound from soil surfaces are available, it is expected to be at least as high as from leaf surfaces. inchem.org Conversely, another source suggests that based on a measured vapor pressure of 3.6 × 10⁻⁴ mm Hg at 25°C, volatilization from soil is not expected to be significant. fao.org The hydrochloride salt of this compound has negligible volatility. inchem.org

Ecological Impacts on Non-Target Organisms

Aquatic Organism Ecotoxicity (fish, shrimp, oysters)

This compound exhibits moderate toxicity to a range of aquatic organisms. epa.govpic.intherts.ac.uk

Fish: For fish, this compound is considered moderately toxic to both coldwater and warmwater species. epa.govpic.int The 96-hour lethal concentration (LC50) for rainbow trout has been reported as 13.2 mg/l, and for channel catfish, it is 20.2 mg/l. pic.int Formulated products containing this compound may be more toxic, with some data suggesting they are highly toxic to coldwater fish and moderately toxic to warmwater fish. epa.gov The hydrochloride salt of this compound appears to be less toxic to aquatic organisms than the base form. pic.int

Shrimp and Oysters: this compound is moderately toxic to shrimp and oysters. epa.govpic.int The 96-hour LC50 for pink shrimp was found to be 7.1 mg/litre. inchem.org For larval oysters, the 50% effect concentration (EC50) for growth inhibition was 5.7 mg/litre. inchem.org

Freshwater Invertebrates: There is a lack of sufficient laboratory toxicity data available for freshwater invertebrates. inchem.orgepa.gov

Bioaccumulation studies have shown a low uptake of this compound by aquatic organisms, with rapid depuration when they are transferred to clean water. inchem.org

Interactive Table: Aquatic Ecotoxicity of this compound

| Species | Endpoint | Value (mg/L) | Source |

|---|---|---|---|

| Rainbow Trout | 96-hr LC50 | 13.2 | pic.int |

| Channel Catfish | 96-hr LC50 | 20.2 | pic.int |

| Pink Shrimp | 96-hr LC50 | 7.1 | inchem.org |

| Larval Oysters | EC50 (growth) | 5.7 | inchem.org |

Avian Ecotoxicity

Available data indicates that this compound is slightly to moderately toxic to birds. epa.govpic.intherts.ac.uk Emulsifiable concentrate formulations of this compound fall into this toxicity range for avian species. epa.govpic.int Studies on quail and ducks have reported an 8-day dietary LC50 of over 1000 ppm. semanticscholar.org

In a feeding study with chickens, residues of this compound were detected in fat at certain feeding levels and time intervals, but no significant residues were found in the breast meat. inchem.org Specifically, at feeding levels of 0.25, 0.75, and 1.50 ppm, average fat residues of 0.11, 0.09, and 0.22 mg/kg, respectively, were detected at the 21-day interval. inchem.org No residues were found in the livers of chickens fed the 0.25 ppm dose. inchem.org

Impact on Beneficial Arthropods (e.g., honeybees, parasitoids, entomophages)

This compound's effect on non-target beneficial arthropods, crucial for pollination and natural pest control, has been a subject of scientific evaluation. While generally considered to have lower toxicity to certain beneficial insects compared to other pesticide classes, its impact is not negligible.

Honeybees (Apis mellifera): Research indicates that this compound is relatively non-toxic to honeybees. pic.intherts.ac.uk This characteristic has been noted as a potential advantage in pest management programs where preserving pollinator populations is a priority.

Parasitoids and Entomophages: The impact on parasitoids and other entomophagous (insect-eating) insects is more complex. Studies have shown that this compound is significantly less toxic to some parasitoids compared to organophosphate insecticides. ucr.edu For instance, research on the parasitoid Campoletis sonorensis found this compound to be approximately 100 times less toxic than organophosphates like azinphos-methyl. ucr.edu Similarly, it was found to have a less severe effect on the parasitoid Bracon mellitor than some other insecticides. lincoln.ac.nz However, the use of any pesticide can disrupt the delicate balance of agroecosystems. researchgate.net Such disruptions may include reduced reproductive capability, altered host-finding behavior, and diminished fitness for predation or parasitism. researchgate.net The sublethal effects of formamidines, the chemical class to which this compound belongs, on the behavior of entomophages are not well-documented. ucr.edu

The table below summarizes the relative toxicity of this compound to certain beneficial arthropods based on available research findings.

| Species | Type | Finding | Source(s) |

| Apis mellifera | Honeybee (Pollinator) | Relatively non-toxic | pic.intherts.ac.uk |

| Campoletis sonorensis | Parasitoid | ~100x less toxic than comparable organophosphates | ucr.edu |

| Bracon mellitor | Parasitoid | Less severe effects compared to some other insecticides | lincoln.ac.nz |

Bioaccumulation Potential in Food Chains

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than at which the substance is lost. This can lead to the concentration of the substance in the organism. The potential for this compound to accumulate in organisms and magnify through the food chain is a key aspect of its environmental risk profile.

Studies on aquatic organisms have indicated a low uptake of this compound and rapid depuration (the process of eliminating the substance) when the organisms are moved to clean water. inchem.org This suggests a low potential for bioaccumulation in aquatic species. inchem.org The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogP). A low LogP value, generally less than 3, suggests a low risk of bioaccumulation. herts.ac.uk While one source characterizes this compound as having a high potential for bioconcentration, another assessment based on its LogP value indicates a low risk. herts.ac.uk

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. fao.org For a chemical to biomagnify, it typically needs to be persistent in the environment, chemically stable, and have high lipid solubility. nih.gov Although this compound can persist in soil for a period, its relatively rapid degradation under certain conditions and low bioaccumulation potential in aquatic life suggest a limited capacity for significant biomagnification in food chains. pic.intinchem.org

Research Methodologies in Environmental this compound Studies

In Vitro and In Situ Degradation Studies

Understanding the degradation of this compound in the environment is critical for assessing its persistence and potential for long-term contamination. Both laboratory (in vitro) and field (in situ) studies have been employed to investigate its breakdown processes.

Degradation Pathways: this compound degradation occurs through both biological and chemical pathways. fao.org Hydrolysis, a chemical process, is enhanced as temperature and pH increase. pic.int In aqueous media, this compound is unstable under neutral and basic conditions. researchgate.net A key degradation pathway involves the formation of the metabolite 4-chloro-o-toluidine, which can occur through hydrolysis of the intermediate N-formyl-4-chloro-o-toluidine. researchgate.netiarc.fr

Biodegradation: Microbial action is a primary driver of this compound degradation in soils. iarc.frnih.govacademicjournals.org In situ studies have shown that the half-life of this compound in loam soils is typically less than 60 days. pic.int However, residues can be more persistent under certain conditions, with one study noting that 10% of the initial amount remained detectable after 500 days. fao.org Various bacterial and fungal species are capable of degrading this compound. iarc.frnih.gov

The table below outlines the degradation characteristics of this compound.

| Parameter | Finding | Conditions | Source(s) |

| Half-life (Soil) | < 60 days | Loam soils | pic.int |

| Hydrolysis | Enhanced by increased temperature and pH | Aqueous media | pic.int |

| Stability | Unstable | Neutral and basic aqueous media (pH > 7) | researchgate.net |

| Primary Process | Microbial Degradation | Soil and water | iarc.frnih.govacademicjournals.org |

| Major Metabolites | 4-chloro-o-toluidine, N-formyl-4-chloro-o-toluidine | Soil, Water, Plants | researchgate.netiarc.frfao.org |

Environmental Monitoring and Residue Analysis in Ecosystems

Monitoring for this compound and its metabolites in various environmental compartments is essential for evaluating exposure and ensuring compliance with regulations. A range of analytical methodologies has been developed for this purpose.

Analytical Techniques: Several sophisticated methods are used for the detection and quantification of this compound residues. These techniques offer high sensitivity and specificity, which are crucial for analyzing complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for its high separation efficiency and ability to accurately identify compound structures, making it suitable for detecting pesticide residues in various matrices. nih.govacs.orgnih.gov A specific application involves using GC with chemical ionization mass spectrometry (GC/CIMS) to analyze for this compound in vegetables, with detection limits as low as 0.05 mg/kg. inchem.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for analyzing this compound and its metabolites in biological samples like urine. acs.orgacs.org

UV Spectrography: This method has been utilized for determining this compound concentrations in cattle dipping baths after a preliminary clean-up and chromatography process. inchem.org

Residue Monitoring in Ecosystems:

Soil: Following agricultural application, this compound residues have been detected in soil. For example, after application to paddy fields, residues were found at levels up to 2,900 µg/kg in the top 5 cm of soil and 150 µg/kg in the 5-10 cm layer. inchem.org

Crops: Residue analysis has been conducted on various crops. For instance, 4-chloro-o-toluidine, a metabolite, has been identified in plant materials such as bean leaves, grape stems, and rice grains following this compound treatment. iarc.frnih.gov

Human Monitoring: A significant component of environmental monitoring has involved the analysis of urine from agricultural workers. inchem.org This biological monitoring provides a direct measure of exposure. Extensive programs have analyzed tens of thousands of urine samples to assess worker exposure levels under field conditions. acs.orginchem.org

The following table details some of the analytical methods used for this compound residue analysis.

| Analytical Method | Matrix | Limit of Detection (LOD) / Application | Source(s) |

| GC/CIMS | Peppers, Lettuce, Beans | 0.05 mg/kg | inchem.org |

| GC/CIMS | Spinach | 0.10 mg/kg | inchem.org |

| UV Spectrography | Cattle Dipping Baths | Determination of this compound content | inchem.org |

| HPLC | Human Urine | 0.05 ppm | acs.orgacs.org |

| Alkali Flame Ionization GC | Rice and Husk | Determination of this compound and metabolites | inchem.org |

Advanced Toxicological Research on Chlordimeform

Neurotoxicological Investigations

Chlordimeform elicits a range of effects on the central nervous system (CNS), primarily through its interaction with aminergic systems. In rats, administration of this compound leads to an increase in the brain levels of biogenic amines such as 5-hydroxytryptamine (serotonin), norepinephrine, and dopamine. inchem.orgnih.gov This is partly attributed to its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters. nih.govinchem.orgnih.gov The inhibition of MAO by this compound is considered readily reversible, with recovery in the liver and brain occurring within a few days after acute exposure. inchem.org

Behavioral studies in various species have demonstrated significant alterations following this compound exposure. In rats, this compound can induce a state of excitability followed by decreased activity and apathy. pic.int At lower doses, it has been observed to stimulate excessive feeding (hyperphagia), while higher sublethal doses lead to decreased feeding (anorexia). annualreviews.org In insects like the cockroach, this compound has been shown to impair learning and memory in a T-maze avoidance task. nih.gov Moths treated with this compound exhibit hyperexcitation, continuous wing-fanning, and unsuccessful mating attempts. oup.com Similarly, tobacco budworm larvae on this compound-treated plants show reduced feeding, increased movement, and a higher rate of abandoning the plants. oup.com The compound can also induce hyperactivity in moths at times when they are normally inactive. annualreviews.org

Developmental exposure to this compound has been shown to cause lasting changes in the serotonergic system of offspring. unirioja.es Maternal exposure in rats resulted in altered serotonin levels in the prefrontal cortex, striatum, and hippocampus of their adult offspring, suggesting that mechanisms other than just MAO inhibition are involved in its neurodevelopmental toxicity. unirioja.es

This compound's influence extends to the peripheral nervous system. It has been shown to interfere with neuromuscular transmission. inchem.org In some mammalian systems, this compound acts as a direct depressant on cardiac and vascular muscle, leading to hypotension, an effect that does not appear to involve the autonomic nervous system. inchem.org The mechanism behind this cardiovascular depression may be similar to that of local anesthetics like procaine. inchem.org

Electrophysiological research has provided insights into the neuromuscular effects of this compound. Studies on frog nerve preparations and the rectus abdominis muscle have demonstrated that this compound can block neuromuscular transmission. inchem.orginchem.org This blockage is a key aspect of its toxic action. Research on the American cockroach has shown that this compound and its metabolites can affect the electrical activity of neurons. jst.go.jp For instance, they can cause an increase in the frequency of spontaneous miniature potentials at the neuromuscular junction.

While monoamine oxidase (MAO) inhibition is a known biochemical effect of this compound, research indicates it is not the sole or even primary mechanism of its toxicity. tandfonline.com Studies have shown that the lethality of acute this compound poisoning in rats does not appear to be directly linked to MAO inhibition. tandfonline.comtandfonline.com

A significant alternative mechanism involves the interaction of this compound with octopamine receptors, particularly in invertebrates. researchgate.netnih.gov Octopamine, an analogue of norepinephrine in vertebrates, is a crucial neurohormone in invertebrates, and this compound acts as an agonist at its receptors. researchgate.netwikipedia.orgoup.com This interaction can lead to the activation of octopamine-sensitive adenylate cyclase, disrupting normal neuroregulatory and neurohormonal processes. oup.comnih.gov The N-demethylated metabolite of this compound, in particular, is a potent partial agonist of octopamine-sensitive adenylate cyclase. popline.org

In mammals, this compound and its metabolites have been found to interact with alpha-2 adrenergic receptors in the central nervous system. inchem.orgmdpi.com This interaction can inhibit the release of neurotransmitters like norepinephrine and is thought to mediate several of the observed physiological and behavioral effects. mdpi.com Furthermore, developmental exposure studies suggest that this compound can induce lasting changes in serotonergic neurochemistry through mechanisms that are distinct from MAO inhibition, potentially involving direct damage to or enhanced vulnerability of the neurotransmitter system during development. unirioja.es

Electrophysiological and Neuromuscular Studies [1, 4, 15]

Carcinogenicity and Mutagenicity Research

Long-term studies have demonstrated that this compound and its principal metabolites, N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine, are carcinogenic in mice. inchem.orginchem.orginchem.org The primary carcinogenic response observed is a dose-related increase in the incidence of malignant hemangiosarcomas, which are tumors of the blood vessels. inchem.orgpic.intepa.govaustralianmap.net These vascular tumors were found in various tissues of the affected mice. epa.gov

In contrast to the findings in mice, carcinogenicity studies in rats have yielded conflicting or negative results. inchem.orginchem.org Multiple studies failed to demonstrate a carcinogenic potential for this compound or its metabolite 4-chloro-o-toluidine in rats. inchem.orginchem.org

Regarding mutagenicity, this compound itself has generally tested negative in bacterial and various cellular systems for inducing DNA damage or mutations. pic.intinchem.orgnih.gov However, its major metabolite, 4-chloro-o-toluidine, has shown mutagenic properties in several bioassay systems. inchem.orgpic.int Studies on the induction of heritable translocations in mice with this compound and its main metabolites did not show a mutagenic effect at the tested doses. nih.gov

Interactive Data Table: Carcinogenicity of this compound and its Metabolites in Laboratory Animals

| Compound | Species | Route of Administration | Key Findings |

| This compound | Mouse | Dietary | Dose-related increase in malignant hemangioendotheliomas. inchem.orginchem.org |

| Rat | Dietary | Conflicting/Negative results; no significant carcinogenic potential observed. inchem.orginchem.orginchem.org | |

| 4-chloro-o-toluidine | Mouse | Dietary | Carcinogenic; produced hemangiosarcomas. inchem.orginchem.orgca.gov |

| Rat | Dietary | Not indicative of a carcinogenic effect. inchem.orginchem.org | |

| N-formyl-4-chloro-o-toluidine | Mouse | Dietary | Carcinogenic; produced dose-related malignant hemangioendotheliomas. inchem.org |

Human Epidemiological Studies and Bladder Cancer Association with Metabolites

Epidemiological evidence has linked occupational exposure during the synthesis of this compound to an increased risk of bladder cancer, primarily implicating its metabolite, 4-chloro-o-toluidine. pic.int A retrospective mortality study of 335 workers in a German chemical plant involved in the production of this compound between 1929 and 1982 identified eight cases of urothelial carcinomas. pic.int The workers were exposed to several monocyclic amines, with an estimated 80% of the exposure being to 4-chloro-o-toluidine. pic.int All of the cancer cases occurred in individuals who were employed before 1970, prior to the implementation of improved industrial hygiene standards. iarc.fr

A subsequent incidence study focusing on a sub-cohort of 116 men from the same plant who were exposed before 1970 found a standardized incidence ratio (SIR) for bladder cancer of 72.7. iarc.fr Another German study investigated a group of 49 male workers who were involved in the synthesis of this compound from 4-chloro-o-toluidine between 1950 and 1986. iarc.frnih.gov Within this cohort, seven cases of bladder cancer were identified between 1982 and 1990, with latency periods ranging from 15 to 23 years. nih.gov The incidence of bladder tumors in this group was significantly elevated compared with the general population, with SIRs of 89.7, 53.8, and 35.0 when compared to cancer registries of the former German Democratic Republic, Saarland, and Denmark, respectively. nih.gov These findings provide strong evidence for the carcinogenicity of the this compound metabolite, 4-chloro-o-toluidine, in humans. nih.govca.govinchem.org

In addition to cancer risk, acute exposures to this compound have resulted in severe urinary tract issues. In 1975, an incident involving workers at a chemical packaging plant in Tennessee who handled this compound resulted in severe hemorrhagic cystitis in some individuals. pic.int Biopsies from affected workers confirmed this diagnosis, and both this compound and its 4-chloro-o-toluidine metabolite were detected in their urine. pic.intiarc.fr

Table 1: Epidemiological Studies on 4-chloro-o-toluidine Exposure and Bladder Cancer

| Study Population | Number of Cases | Key Findings |

|---|---|---|

| German chemical plant workers (exposed before 1970) | 8 urothelial carcinomas | Standardized Incidence Ratio (SIR) of 72.7. iarc.fr |

| German this compound synthesis workers (49 total) | 7 bladder cancers | SIRs ranged from 35.0 to 89.7 compared to different cancer registries. nih.gov |

| US chemical packaging plant workers | Multiple cases of severe hemorrhagic cystitis | This compound and 4-chloro-o-toluidine detected in urine. pic.int |

Genotoxicity Testing and Variable Results

Genotoxicity studies on this compound and its primary metabolites have yielded variable results. Most in vitro and in vivo genotoxicity assays conducted with unformulated this compound have been negative. pic.intnih.gov However, its metabolites, N-formyl-4-chloro-o-toluidine and particularly 4-chloro-o-toluidine, have demonstrated mutagenic and DNA-damaging potential. pic.intnih.gov